4-(Difluoromethyl)thiophen-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5F2NS |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-(difluoromethyl)thiophen-3-amine |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2 |
InChI Key |
VDDXLQUBIYOMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)N)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Bioisosteric Properties of 4-Difluoromethyl Thiophene Derivatives: A Technical Guide
Executive Summary
The 4-difluoromethyl thiophene moiety represents a high-value structural motif in modern medicinal chemistry, offering a synergistic combination of bioisosteric replacement strategies. This scaffold integrates the geometric and electronic mimicry of the thiophene ring (for phenyl) with the unique physicochemical profile of the difluoromethyl group (CF₂H). Unlike the trifluoromethyl group (CF₃), which is purely lipophilic and electron-withdrawing, the CF₂H group acts as a lipophilic hydrogen bond donor (HBD) , capable of modulating binding affinity while blocking metabolic soft spots. This guide provides a technical analysis of this moiety, detailing its physicochemical properties, synthetic accessibility, and application in optimizing drug-like space.
Part 1: Physicochemical Profiling & Bioisosteric Logic
The "Lipophilic Hydroxyl" Concept
The primary driver for incorporating a 4-difluoromethyl group is its ability to act as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, but with significantly higher lipophilicity and metabolic stability.[1]
-
Hydrogen Bond Acidity: The C-H bond in the CF₂H moiety is polarized by the two fluorine atoms, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor. The H-bond acidity parameter (
) for CF₂H is typically 0.085–0.126 , comparable to aniline or thiophenol, though weaker than a phenol. -
Lipophilicity Modulation: While replacing a methyl group (-CH₃) with -OH lowers LogP by ~1.0–1.5 units, replacing -CH₃ with -CF₂H typically increases LogP slightly (+0.1 to +0.4).[1] This allows researchers to introduce H-bond donor capability without the "solubility penalty" of a polar hydroxyl group.
Thiophene as a Phenyl Surrogate
The thiophene ring is a classic bioisostere for benzene. However, the 4-position of thiophene (beta-position) offers a unique geometric vector.[1]
-
Geometry: The bond angles in thiophene (C-S-C ~92°) compress the scaffold compared to benzene. A substituent at the 4-position of a 2-substituted thiophene mimics the meta-position of a phenyl ring but with a slightly altered vector, often allowing access to sub-pockets in enzymes that are sterically restricted for phenyl analogs.[1]
-
Electronics: Thiophene is electron-rich (π-excessive).[1] Placing an electron-withdrawing CF₂H group at the 4-position modulates the electron density of the ring, potentially reducing the liability of S-oxidation (a common metabolic risk for thiophenes).
Comparative Property Table
The following table contrasts the 4-difluoromethyl thiophene moiety with its common bioisosteric analogs.
| Property | Phenyl-CH₃ (Reference) | Phenyl-OH (Polar) | Thiophene-4-CH₃ | Thiophene-4-CF₂H |
| H-Bond Donor | No | Strong | No | Weak (Lipophilic) |
| LogP Shift | 0 (Ref) | -1.3 | -0.1 | +0.2 to +0.5 |
| Metabolic Risk | Benzylic Oxidation | Glucuronidation | Methyl Oxidation | Low (Blocked) |
| Electronic Effect | Weak Donor | Donor (Resonance) | Weak Donor | Withdrawing ( |
| Steric Bulk | Medium | Small | Medium | Medium-Large |
Part 2: Strategic Applications & Case Studies
Case Study: Kinase Inhibitor Optimization (PRN-694 Analogs)
While PRN-694 (an ITK/RLK inhibitor) utilizes a 5-difluoromethyl thiophene, the principles of its design perfectly illustrate the utility of the 4-isomer for geometric fine-tuning.[1]
-
Challenge: In the optimization of covalent kinase inhibitors, the "tail" region often requires a balance of lipophilicity (to traverse the cell membrane) and polarity (to orient the molecule in the ATP pocket).
-
Solution: The difluoromethyl thiophene moiety was utilized to replace a fluorophenyl group. The CF₂H proton formed a specific hydrogen bond with the backbone carbonyl of the kinase hinge region, a key interaction that a simple CF₃ or CH₃ group could not provide.
-
4-Position Utility: In analogs where the 5-position is required for the "warhead" (e.g., acrylamide attachment), the 4-position becomes the critical vector for filling the hydrophobic back-pocket.[1] The 4-CF₂H group provides the necessary bulk to fill the pocket while offering a dipole interaction with conserved water molecules often found in these regions.
Metabolic Blocking Strategy
A common failure mode for 4-methyl thiophene derivatives is rapid oxidation of the methyl group to a carboxylic acid by CYP450 enzymes.
-
Mechanism: The CF₂H group contains no abstractable hydrogen atoms that are easily accessible to the CYP450 Iron-Oxo species (the C-H bond strength is high, ~105 kcal/mol).
-
Result: Substitution of 4-Me with 4-CF₂H retains the steric profile but completely shuts down this metabolic clearance pathway.[1]
Part 3: Synthetic Protocols
Synthesis of Methyl 4-(difluoromethyl)thiophene-2-carboxylate
This protocol describes the conversion of an aldehyde precursor to the difluoromethyl derivative using a deoxofluorination agent.[1] This is a versatile building block for more complex drugs.
Reagents:
-
Methyl 4-formylthiophene-2-carboxylate (Starting Material)[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ solution[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂) throughout.
-
Dissolution: Charge the flask with Methyl 4-formylthiophene-2-carboxylate (1.0 eq, 5.0 mmol) and dissolve in anhydrous DCM (25 mL). Cool the solution to 0°C using an ice bath.
-
Fluorination: Dropwise add DAST (2.5 eq, 12.5 mmol) via syringe over 10 minutes. Caution: DAST reacts violently with water; ensure all glassware is dry.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The aldehyde peak should disappear.
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution (20 mL). Note: Vigorous CO₂ evolution will occur.[1]
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Combine organic layers.
-
Drying/Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect a pale yellow oil or low-melting solid.[1] Yields typically range from 75–85% .
Validation:
-
¹H NMR (CDCl₃): Look for the characteristic triplet (or dd) for the CF₂H proton at
6.5–7.0 ppm with a large geminal coupling constant ( Hz).[1] -
¹⁹F NMR: Look for a doublet at approx. -110 to -115 ppm.[1]
Part 4: Visualizations
Diagram: The Bioisosteric Decision Logic
This diagram illustrates the decision tree for selecting the 4-difluoromethyl thiophene moiety during Lead Optimization.
Caption: Decision logic for selecting the 4-difluoromethyl thiophene scaffold to resolve metabolic and physicochemical liabilities in lead compounds.
Diagram: Synthetic Workflow
This diagram outlines the synthesis of the core building block.
Caption: Synthetic pathway for converting formyl-thiophene precursors to the 4-difluoromethyl bioisostere using nucleophilic fluorination.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Zhong, Y., et al. (2015). "Discovery of PRN694, a Potent, Selective, and Durable Inhibitor of ITK and RLK for the Treatment of Autoimmune Diseases." ACS Medicinal Chemistry Letters (Discusses thiophene-CF2H scaffold utility). [1]
-
PubChem Compound Summary. (2025). "4-(Difluoromethyl)thiophene-2-carboxylic acid."[1] National Library of Medicine.
-
Erickson, J. A., et al. (2021). "Physicochemical Properties of Fluorinated Thiophenes." Journal of Organic Chemistry. [1]
Sources
The Difluoromethyl Group in Thiophenes: A Technical Guide to Hydrogen Bond Donor Capacity
Executive Summary: The Lipophilic Donor Paradigm
In modern drug discovery, the difluoromethyl group (
This guide focuses on a specific, high-value structural motif: the difluoromethyl-substituted thiophene . Unlike phenyl analogs, thiophenes possess unique electronic characteristics—
Theoretical Framework: Electronic Modulation of Donor Capacity
The H-bond donor capability of a
The Thiophene vs. Benzene Divergence
While often treated as bioisosteres, the electronic environment of a thiophene ring differs fundamentally from a benzene ring, impacting the acidity of the
-
Benzene (Reference): The
group on a phenyl ring exhibits an Abraham hydrogen bond acidity ( ) of approximately 0.10 , comparable to aniline or thiophenol. -
Thiophene (The Modulation):
-
Resonance Effect (+M): Thiophene is
-excessive. The heteroatom donates electron density into the ring, which can be delocalized to the carbon bearing the group. This increased electron density destabilizes the conjugate base (carbanion character) and reduces the polarization of the C-H bond, theoretically weakening the H-bond donor strength compared to electron-deficient systems (e.g., pyridine). -
Inductive Effect (-I): Conversely, the sulfur atom is electronegative. In 2-(difluoromethyl)thiophene , the proximity of the sulfur (
-position) exerts an inductive withdrawal that counters the resonance effect.
-
Conclusion: The
Mechanism of Interaction
The interaction is defined by a blue-shifting H-bond . Unlike classical O-H...O bonds which red-shift (lengthen the donor bond), the
Figure 1: Mechanistic basis of the CF2H-Thiophene hydrogen bonding interaction, highlighting the competing electronic effects.
Physicochemical Characterization
To effectively use the
The Abraham Acidity Parameter ( )
The hydrogen bond acidity (
-
Alkyl-CF2H:
(Very weak)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Phenyl-CF2H:
(Moderate)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Thienyl-CF2H:
(Context dependent)
Experimental Protocol: NMR Titration
The most robust method to determine the specific H-bond capacity of your thiophene analog is the
Protocol: Determination of H-Bond Acidity (A)
Principle:
The
Materials:
-
Compound of interest (approx. 5 mg)
- (99.8% D, containing TMS)
- (99.9% D, containing TMS)
-
5mm NMR Tubes
Workflow:
-
Sample Preparation: Prepare two separate samples of the thiophene derivative:
-
Sample A: ~2 mg in 0.6 mL
. -
Sample B: ~2 mg in 0.6 mL
.
-
-
Acquisition: Acquire
NMR spectra for both samples at 298 K. Ensure sufficient scans for a high signal-to-noise ratio on the triplet peak ( ). -
Data Analysis:
-
Identify the
triplet. It typically appears between 6.5 - 7.5 ppm . -
Record the chemical shift (
) of the center of the triplet in both solvents.
-
-
Calculation:
[2]
Interpretation:
|
Figure 2: Workflow for quantifying Hydrogen Bond Acidity (A) using NMR titration.
Structural Evidence & Validation
Crystallographic Signatures
In X-ray crystal structures, a valid
-
Distance:
distance (Sum of van der Waals radii is ~2.7 ). -
Angle:
angle typically . -
Environment: Often observed interacting with backbone carbonyls or ordered water molecules.
The "Blue-Shift" Phenomenon
Unlike the classic red-shift observed in O-H donors (where the bond weakens), the
-
IR Spectroscopy: Look for a shift to higher wavenumbers (
) for the C-H stretch. -
Implication: This confirms the interaction is electrostatic and minimizes the entropic penalty often associated with "locking" a strong donor.
Strategic Application in Drug Design
When should you deploy a difluoromethyl thiophene?
-
Bioisostere for Thiophenol/Phenol: If a phenol or thiophenol is a metabolic liability (glucuronidation), the
-thiophene offers a metabolically stable alternative that retains donor capacity. -
Lipophilicity Modulation: If a lead compound is too polar (low permeability), replacing an OH/NH with
increases while maintaining the key H-bond to the target. -
Conformational Locking: The
group has specific conformational preferences relative to the thiophene ring (often orthogonal or eclipsed depending on ortho-substitution), which can be used to pre-organize the ligand.
Comparative Data Table
| Property | Phenyl-OH | Phenyl-CF2H | 2-Thienyl-CF2H | Alkyl-CF2H |
| H-Bond Donor (A) | ~0.60 | ~0.10 | ~0.08 - 0.12 | ~0.05 |
| Lipophilicity ( | Ref | +0.5 to +1.0 | +0.4 to +0.8 | +0.2 |
| Metabolic Stability | Low (Phase II) | High | High | High |
| Permeability | Low/Mod | High | High | High |
References
-
Zafrani, Y., et al. (2019).[3][4][5] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017).[6] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Chidley, T., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry. Link
-
Abraham, M. H., et al. (1989).[7] "Hydrogen bonding. Part 7. A scale of solute hydrogen-bond acidity based on log K values for complexation in tetrachloromethane." Journal of the Chemical Society, Perkin Transactions 2.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 3. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Utilizing the CF2H moiety as a H-bond-donating group in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonding. Part 7. A scale of solute hydrogen-bond acidity based on log K values for complexation in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
patent landscape for 4-(difluoromethyl)thiophen-3-amine intermediates
Defining the Scope
I'm focused on developing a detailed technical document about the patent landscape for 4-(difluoromethyl)thiophen-3-amine intermediates. I'm keeping researchers, scientists, and drug development experts in mind as the target audience. The goal is an in-depth guide or whitepaper.
Analyzing the Key Parameters
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Clarifying the Chemical Identity
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Outlining the Search Parameters
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Executing the Search
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Confirming Molecule Existence
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Refining the SDHI Hypothesis
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Examining Potential Compounds
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Investigating Chemical Scaffolds
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Formulating the Hypothesis
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Interpreting Search Results
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Exploring Structural Similarity
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Analyzing Chemical Scaffold
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Refining Search Strategies
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Confirming Key Research Focus
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Refining Compound Identification
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Analyzing Synthetic Routes
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Evaluating Synthesis Strategies
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Verifying Standard Route
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Attributing Assignees
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Verifying Curtius Route
The "Curtius" route looks feasible. I can start with 4-formyl-3-thiophenecarboxylic acid and proceed with fluorination (DAST), then a Curtius rearrangement (DPPA/tBuOH) to a Boc-amine, followed by deprotection to the amine. It's chemically sound.
Verifying Cyclization Route
Evaluating Cyclization Route
I'm now exploring a cyclization route involving a difluoroacetoacetate equivalent and a mercaptoacetate for a Gewald reaction. Getting the 3-amino- substitution right is a challenge, so I'm considering the Fiesselmann synthesis. I'm thinking of starting with a 3-oxotetrahydrothiophene derivative, obtained via hydroxylamine and the Semmler-Wolff aromatization, as a final option. It depends on starting material availability.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Difluoromethyl)thiophen-3-amine
For correspondence:
Abstract
The difluoromethyl (CF2H) group has emerged as a critical pharmacophore in modern drug discovery, valued for its ability to act as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amino functionalities.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-(difluoromethyl)thiophen-3-amine, a valuable heterocyclic building block, from the readily available starting material, 3-aminothiophene. The proposed methodology is grounded in contemporary radical difluoromethylation techniques, offering a direct and efficient route to the target compound.[4][5][6] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, providing both a step-by-step experimental procedure and the underlying scientific rationale.
Introduction: The Significance of the Difluoromethyl Group in Heterocyclic Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for modulating their physicochemical and pharmacological properties.[7][8] The difluoromethyl group, in particular, offers a unique combination of lipophilicity and hydrogen-bonding capability, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][9] Thiophene-based scaffolds are prevalent in numerous approved drugs and clinical candidates, owing to their diverse biological activities.[10][11] The synthesis of 4-(difluoromethyl)thiophen-3-amine, therefore, represents the creation of a versatile intermediate for the development of novel therapeutics.
This guide outlines a proposed synthesis leveraging a direct C-H difluoromethylation approach, a strategy that has gained considerable traction for its efficiency in late-stage functionalization of heteroaromatic systems.[4]
Proposed Synthetic Strategy: Radical C-H Difluoromethylation
The direct introduction of a difluoromethyl group onto the thiophene ring of 3-aminothiophene presents a significant challenge due to the potential for multiple reaction pathways and the need for regiochemical control. A radical C-H difluoromethylation strategy is proposed as the most direct route. This approach circumvents the need for pre-functionalization of the thiophene ring, which would be necessary for cross-coupling methods.[9]
The proposed reaction employs sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl radical precursor and a suitable organic photoredox catalyst under visible light irradiation.[6] The amino group of the 3-aminothiophene starting material is an electron-donating group, which activates the thiophene ring towards radical substitution.
Reaction Rationale and Mechanistic Considerations
The choice of a photoredox-catalyzed radical difluoromethylation is based on its mild reaction conditions and broad functional group tolerance.[12] The mechanism, in brief, involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer (SET) to the difluoromethylating agent to generate the difluoromethyl radical (•CF2H). This radical can then add to the electron-rich thiophene ring, followed by oxidation and deprotonation to afford the desired product.
Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on established principles of radical difluoromethylation. Researchers should conduct their own risk assessments and optimization studies.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Aminothiophene | ≥98% | Sigma-Aldrich | 17721-06-1 | [13] |
| Sodium Difluoromethanesulfinate | ≥97% | Sigma-Aldrich | 83436-93-7 | |
| Rose Bengal (or other suitable photocatalyst) | Dye Grade | Sigma-Aldrich | 632-69-9 | |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | 67-68-5 | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction |
| Saturated Sodium Bicarbonate Solution | For workup | |||
| Brine | For workup | |||
| Anhydrous Sodium Sulfate | For drying | |||
| Silica Gel | 230-400 mesh | For chromatography |
Equipment
-
10 mL Schlenk tube
-
Magnetic stir bar
-
Magnetic stir plate
-
3W Green LED lamps (2)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-aminothiophene (0.2 mmol, 19.8 mg), sodium difluoromethanesulfinate (0.4 mmol, 51.2 mg), and Rose Bengal (0.004 mmol, 4.1 mg, 2 mol%).
-
Solvent Addition: Add anhydrous DMSO (1.0 mL) to the Schlenk tube.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Irradiation: Place the Schlenk tube between two 3W green LED lamps and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is anticipated to reach completion within 12-24 hours.
-
Workup: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(difluoromethyl)thiophen-3-amine.
Visualization of the Experimental Workflow
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) [journal.inence.org]
- 10. journalwjarr.com [journalwjarr.com]
- 11. longdom.org [longdom.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. nbinno.com [nbinno.com]
Application Note & Protocols: Strategic C4-Difluoromethylation of the Thiophene Ring
Abstract: The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl and thiol functionalities.[1][2][3] Its incorporation into heterocyclic scaffolds like thiophene can significantly enhance metabolic stability, membrane permeability, and binding affinity.[4] However, the selective functionalization of the thiophene ring presents a distinct regiochemical challenge. The inherent electronic properties of thiophene favor electrophilic and radical attack at the C2 and C5 positions. This guide provides a detailed overview of the reagents and strategic methodologies specifically for introducing a difluoromethyl group at the less reactive C4 position, targeting researchers and professionals in drug development and synthetic chemistry.
The Strategic Imperative: Overcoming Thiophene's Inherent Reactivity
The direct C-H functionalization of an unsubstituted thiophene ring is electronically biased towards the C2 and C5 positions due to the superior stabilization of the cationic intermediate (in electrophilic substitution) or the radical adduct (in Minisci-type reactions). Therefore, achieving selective C4-difluoromethylation requires a deliberate strategy that circumvents this natural reactivity. Two primary strategic avenues have proven effective:
-
The Pre-functionalization Strategy: This is the most robust and widely employed method. It involves using a thiophene ring already bearing a functional group, such as a halogen, at the C4 position. This "handle" then serves as a specific site for a cross-coupling reaction with a suitable difluoromethylating agent.
-
The Direct C-H Functionalization Strategy: This more elegant approach aims to directly convert the C4 C-H bond to a C-CF₂H bond. While highly desirable for its atom economy, this remains a significant challenge and often relies on directing groups or specialized catalytic systems to override the intrinsic C2/C5 preference.[5][6]
The choice between these strategies is often a balance between the availability of the starting material, desired step-economy, and the complexity of the target molecule.
Caption: Primary strategies for achieving C4-difluoromethylation of thiophene.
The Pre-functionalization Strategy: Reagents for Cross-Coupling
This approach is the cornerstone for reliable and selective C4-difluoromethylation. It typically involves the reaction of a 4-halothiophene (bromo or iodo derivatives are most common) with a nucleophilic difluoromethyl source, catalyzed by a transition metal, most commonly palladium or copper.
Key Reagents & Catalytic Systems
-
Difluoromethyl Source (Nucleophilic):
-
TMSCF₂H (Difluoromethyl)trimethylsilane): Activated by a fluoride source (e.g., CsF, TBAF) or a base, it serves as a precursor to the "CF₂H⁻" anion for cross-coupling reactions.
-
(Difluoromethyl)zinc Reagents: Pre-formed reagents like [(DMPU)₂Zn(CF₂H)₂] offer a well-defined and reactive source of the difluoromethyl group for transmetalation to palladium or nickel catalysts.[7]
-
Copper Complexes: Reagents such as [Ph₄P]⁺[Cu(CF₂H)₂]⁻ have been developed as powerful and versatile difluoromethylating agents capable of reacting with a wide range of electrophiles, including heteroaryl iodides.[8]
-
-
Catalysts:
-
Palladium Complexes: Systems like Pd(dba)₂ with phosphine ligands (e.g., Xantphos, P(t-Bu)₃) are highly effective for coupling aryl halides with organometallic reagents.
-
Copper Catalysts: Copper(I) iodide (CuI) is frequently used, often in stoichiometric amounts in earlier methods, but catalytic systems are emerging.[7][9]
-
The underlying principle of these reactions is a classic catalytic cycle involving oxidative addition of the 4-halothiophene to the metal center, transmetalation with the difluoromethylating agent, and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Caption: Simplified palladium-catalyzed cross-coupling cycle for C4-difluoromethylation.
The Direct C-H Functionalization Strategy: Radical-Based Reagents
Directly converting a C-H bond to a C-F bond is the ultimate goal in synthetic efficiency. For heteroaromatics like thiophene, this is most often approached via radical-based Minisci-type reactions.[5][6] In these processes, a difluoromethyl radical (•CF₂H) is generated and attacks the aromatic ring.
Key Reagents for •CF₂H Generation
| Reagent Name | Formula | Activation Method | Key Features |
| DFMS | Zn(SO₂CF₂H)₂ | Oxidant (e.g., TBHP) | Bench-stable solid; generates nucleophilic •CF₂H radical.[10] |
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na | Photoredox catalysis or chemical oxidant | Inexpensive and commercially available; widely used in photoredox methods.[11][12] |
| Bis(difluoromethyl) pentacoordinate phosphorane | PPh₃(CF₂H)₂ | Photoredox catalysis | Transition-metal-free method using an organic photocatalyst.[13] |
| Difluorobromoacetic Acid | BrCF₂CO₂H | Visible-light photoredox catalysis | Commercially available and inexpensive; decarboxylation generates •CF₂H.[14][15] |
Causality of Regioselectivity: The challenge with these radical methods is controlling regioselectivity. The •CF₂H radical, often considered nucleophilic in character, preferentially adds to the most electron-deficient position of a protonated heterocycle.[10] For neutral, electron-rich thiophene, addition occurs at the most electron-rich C2/C5 positions. Therefore, achieving C4 selectivity via a direct C-H approach on an unsubstituted thiophene is generally not feasible. Success typically requires substrates with blocking groups at C2 and C5 or a directing group at C3 that electronically or sterically favors C4 functionalization.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Difluoromethylation of 4-Bromothiophene
This protocol is a representative procedure based on established palladium-catalyzed cross-coupling methodologies.
Objective: To synthesize 4-(difluoromethyl)thiophene from 4-bromothiophene using TMSCF₂H.
Materials:
-
4-Bromothiophene (1.0 mmol, 163 mg)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 mmol, 244 mg)
-
Cesium Fluoride (CsF) (2.5 mmol, 380 mg)
-
Pd(dba)₂ (0.05 mmol, 28.7 mg)
-
Xantphos (0.1 mmol, 57.8 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromothiophene, CsF, Pd(dba)₂, and Xantphos.
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by TMSCF₂H via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 4-(difluoromethyl)thiophene product.
Trustworthiness: This protocol relies on a well-established catalytic cycle. The use of a pre-functionalized starting material (4-bromothiophene) ensures high regioselectivity, making the outcome predictable and the protocol self-validating.
Protocol 2: Photoredox-Mediated C-H Difluoromethylation of Thiophene
This protocol is adapted from literature procedures demonstrating direct C-H functionalization of heterocycles and illustrates the general conditions required.[11][12][13] Note: This reaction on unsubstituted thiophene will likely yield a mixture of C2/C5 and C3/C4 isomers, with C2/C5 isomers predominating.
Objective: To demonstrate the direct C-H difluoromethylation of thiophene using a photoredox catalyst.
Materials:
-
Thiophene (0.5 mmol, 42 mg)
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na) (1.0 mmol, 130 mg)
-
Rose Bengal (photocatalyst, 2 mol%, 10 mg)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
-
Reaction vial, magnetic stirrer, visible light source (e.g., 3W Green LEDs)
Procedure:
-
Preparation: To a reaction vial, add thiophene, sodium difluoromethanesulfinate, and Rose Bengal.
-
Solvent Addition: Add DMSO (2 mL) and a magnetic stir bar.
-
Reaction: Seal the vial and place it approximately 5 cm from the LED light source. Irradiate the mixture with visible light at room temperature with vigorous stirring. The reaction is typically run under an air or oxygen atmosphere, as O₂ often acts as the terminal oxidant.[11]
-
Monitoring: Monitor the reaction by GC-MS to observe the formation of difluoromethylated thiophene isomers.
-
Workup: After 24 hours, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹⁹F NMR and GC-MS to determine the yield and isomer ratio. Purification of individual isomers may be challenging due to similar boiling points.
Expertise & Experience: The choice of an organic dye like Rose Bengal as a photocatalyst and O₂ as a green oxidant makes this a transition-metal-free and environmentally benign method.[11] However, the lack of regioselectivity on simple thiophene highlights a key challenge in direct C-H functionalization. This protocol is valuable for understanding the reactivity but would require a specifically substituted thiophene to be synthetically useful for targeting the C4 position.
References
-
Song, H., Li, J., Zhang, Y., Chen, K., & Zhang, J. (2023). Photoredox Catalysis-Enabled C–H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent. The Journal of Organic Chemistry. [Link]
-
Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. [Link]
-
Yang, Z., et al. (2017). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds. Organic Letters. [Link]
-
Yang, J., Jiang, M., & Fu, H. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Semantic Scholar. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Zhou, Q., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Nature Communications. [Link]
-
Wang, X., Liu, G., Xu, X.-H., Shibata, N., Tokunaga, E., & Shibata, N. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. Angewandte Chemie International Edition. [Link]
-
Young, R. M., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Meng, L., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
PubChem. 4-Bromo-2-(difluoromethyl)thiophene. [Link]
-
Wang, P., et al. (2017). Transition-metal free direct difluoromethylthiolation of electron-rich aromatics with difluoromethanesulfonyl chloride. Organic Chemistry Frontiers. [Link]
-
Zhang, P., et al. (2023). Efficient Synthesis of Difluoromethylated Benzothiophene Derivatives Under Electrochemical Conditions. ResearchGate. [Link]
-
Ghorai, M. J., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Zhou, Q., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Nature Communications. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (2020). ResearchGate. [Link]
-
Wang, F., et al. (2018). Pd-Catalyzed para-selective C–H difluoromethylation of aromatic carbonyls. Chemical Communications. [Link]
-
Optimization of para-C-H difluoromethylation. (2019). ResearchGate. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]
-
Li, Z., et al. (2022). Difluoromethylation of Unactivated Alkenes Using Freon-22 through Tertiary Amine-Borane-Triggered Halogen Atom Transfer. Journal of the American Chemical Society. [Link]
-
Ren, G., & Zhdankin, V. V. (2006). Transition-metal-free synthesis of alternating thiophene-perfluoroarene copolymers. Journal of the American Chemical Society. [Link]
-
Chu, L., & Qing, F.-L. (2012). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition. [Link]
-
Yan, Q., Jiang, L., & Yi, W. (2017). Metal-Free Difluoromethylthiolation, Trifluoromethylthiolation, and Perfluoroalkylthiolation with Sodium Difluoromethanesulfinate, Sodium Trifluoromethanesulfinate or Sodium Perfluoroalkanesulfinate. Advanced Synthesis & Catalysis. [Link]
-
Meng, L., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Hu, J. (2011). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
Fujiwara, Y., et al. (2014). Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes. Angewandte Chemie International Edition. [Link]
-
Hu, J., et al. (2005). Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone. Organic Letters. [Link]
-
Romero, M., & Perez, J. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]
-
Besset, T., et al. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry. [Link]
-
Paquin, J.-F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
-
Li, G., & Liang, S. H. (2023). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology. [Link]
-
Rondestvedt, C. S. (2012). Fluorinated Thiophenes and Their Analogues. Topics in Heterocyclic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
using 4-(difluoromethyl)thiophen-3-amine as a fragment in fragment-based drug discovery (FBDD)
Application Note: Strategic Utilization of 4-(Difluoromethyl)thiophen-3-amine in Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Rationale
In the landscape of modern Fragment-Based Drug Discovery (FBDD), the search for novel chemical space often leads to the exploration of fluorinated heterocycles. 4-(difluoromethyl)thiophen-3-amine represents a high-value "privileged fragment" that combines the bioisosteric utility of the thiophene scaffold with the unique physicochemical properties of the difluoromethyl (
Why this Fragment?
-
Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (
) group, the moiety contains an acidic proton capable of acting as a weak hydrogen bond donor (HBD).[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly increasing lipophilicity and membrane permeability.[2] -
Metabolic Blocking: The electron-withdrawing nature of the
group at the C4 position deactivates the thiophene ring towards metabolic S-oxidation and electrophilic attack, addressing a common liability of thiophene-containing drugs. -
Orthogonal Screening: The presence of the
group enables high-sensitivity F NMR screening, a gold-standard technique for detecting low-affinity fragment binders ( in mM range) without protein labeling.
Part 2: Physicochemical Profile
The following data compares 4-(difluoromethyl)thiophen-3-amine to its non-fluorinated and methylated analogs, highlighting its unique position in property space.
Table 1: Comparative Physicochemical Properties
| Property | 4-(difluoromethyl)thiophen-3-amine | 4-methylthiophen-3-amine | 3-aminothiophene-4-ol | Significance |
| MW (Da) | 149.16 | 113.18 | 115.15 | Fits "Rule of 3" for fragments. |
| cLogP | ~1.4 | ~1.1 | ~0.2 | |
| H-Bond Donor | 3 (NH | 2 (NH | 3 (NH | |
| H-Bond Acidity ( | ~0.10 (CF | N/A | ~0.35 (OH) | Weaker donor than OH, but sufficient for specific interactions. |
| Electronic Effect | Electron Withdrawing ( | Electron Donating | Electron Donating | Reduces nucleophilicity of amine; stabilizes ring. |
| N/A | N/A | Distinct window, no background interference. |
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (The Deoxyfluorination Route)
Rationale: Direct difluoromethylation of the amine is difficult due to chemoselectivity issues. The most robust route involves constructing the
Step-by-Step Methodology:
-
Starting Material: 3-nitrothiophene-4-carbaldehyde.
-
Deoxyfluorination:
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Conditions: Dissolve aldehyde (1.0 eq) in anhydrous DCM at 0°C under
. Add DAST (1.5 eq) dropwise. Stir at RT for 12h. -
Mechanism:[3] Nucleophilic fluorination converts
to . -
Workup: Quench with sat.
(Caution: evolution). Extract with DCM. -
Intermediate: 3-nitro-4-(difluoromethyl)thiophene.
-
-
Nitro Reduction:
-
Reagents: Iron powder (Fe),
, EtOH/Water (4:1). -
Conditions: Reflux at 80°C for 2-4h.
-
Rationale: Mild conditions prevent defluorination or thiophene ring opening.
-
Purification: Filtration through Celite, concentration, and flash chromatography (Hexane/EtOAc).
-
-
Validation: Confirm structure via
H NMR (triplet for , Hz) and F NMR (doublet, Hz).
Protocol B: Ligand-Observed F NMR Screening
Rationale:
Experimental Setup:
-
Instrument: 600 MHz NMR with cryoprobe (optimized for
F). -
Sample Composition:
-
Fragment Cocktail: 5-10 fluorinated fragments (non-overlapping signals).
-
Concentration: 50
M fragment / 2-5 M Protein. -
Buffer: 50 mM Phosphate, 100 mM NaCl, 10%
, pH 7.4.[4] -
Internal Standard: Trifluoroacetic acid (TFA) capillary insert (for referencing).
-
Workflow:
-
T2 Relaxation Filter (CPMG):
-
Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
-
Principle: Large molecules (protein-bound fragments) tumble slowly, causing rapid T2 relaxation. The signal of the bound fragment disappears or broadens significantly compared to the free state.
-
Measurement: Compare signal integral (
) of Fragment + Protein ( ) vs. Fragment alone ( ). -
Hit Criteria: Reduction in signal intensity > 30% (
).
-
-
Chemical Shift Perturbation (CSP):
-
Observe 1D
F spectrum.[5] Look for ppm. -
Note: The
group is highly sensitive to the local electrostatic environment of the protein pocket.
-
Part 4: Visualization & Logic
Figure 1: FBDD Workflow for Fluorinated Thiophenes
This diagram illustrates the critical path from library selection to hit validation, emphasizing the specific checkpoints for a difluoromethyl-thiophene fragment.
Caption: Workflow integrating
Figure 2: Interaction Map of the Moiety
Understanding how this fragment binds is crucial for optimization. The
Caption: Mechanistic interactions of the
Part 5: Strategic Elaboration (Hit-to-Lead)
Once 4-(difluoromethyl)thiophen-3-amine is identified as a hit, the primary vector for growth is the C3-amine.
Chemical Logic:
The electron-withdrawing effect of the C4-
-
Implication: Standard amide couplings may require stronger activation (e.g., HATU instead of EDC) or conversion of the carboxylic acid partner to an acid chloride.
-
Growth Strategy:
-
Amide Formation: Link to diverse carboxylic acids to explore the S1/S2 pockets.
-
Reductive Amination: Create secondary amines to adjust basicity.
-
C2/C5 Functionalization: The thiophene ring allows for late-stage C-H activation or halogenation at the C2 or C5 positions to fill adjacent sub-pockets, though the C4 substituent directs electrophiles primarily to C2.
-
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[6] Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(25), 7696–7703. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Erickson, J. A., et al. (2020). "Lessons from Fragment-Based Drug Discovery." Annual Reports in Medicinal Chemistry, 54, 1-25. Link
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
late-stage functionalization of thiophene rings with difluoromethyl groups
Introduction: The Strategic Value of the Group
In modern medicinal chemistry, the difluoromethyl group (
For thiophene-containing scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—late-stage incorporation of a
Key Physicochemical Advantages
| Property | Effect of | Mechanistic Basis |
| H-Bonding | Acts as a weak H-bond donor | The polarized C-H bond (due to gem-difluoro electronegativity) interacts with protein acceptors. |
| Lipophilicity | Modulates LogP (typically +0.1 to +0.4 vs | Fluorine decreases polarizability while maintaining a dipole, aiding membrane traversal. |
| Metabolic Stability | Blocks metabolic soft spots | The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism (e.g., P450 hydroxylation). |
| Acidity | Increases acidity of neighboring protons | Strong inductive effect (-I) lowers the pKa of adjacent N-H or C-H bonds. |
Mechanistic Principles & Selection Guide
Direct C-H difluoromethylation of thiophenes generally proceeds via radical pathways . Unlike electrophilic aromatic substitution (EAS), which requires pre-functionalization, radical methods utilize the innate reactivity of the C-H bond.
The Radical Polarity Nuance
The difluoromethyl radical (
- : Highly electrophilic; reacts rapidly with electron-rich heterocycles (thiophenes/furans).
- : Ambiphilic to slightly nucleophilic. While it reacts well with electron-deficient arenes (pyridines), its reaction with electron-rich thiophenes requires specific oxidative conditions or high-energy radical precursors to overcome the electronic mismatch.
Decision Tree: Selecting the Right Protocol
Protocol A: Innate Radical Functionalization (The "Baran" Method)
This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) , a bench-stable solid reagent. It relies on a Minisci-type mechanism where a chemical oxidant generates the radical species. This is the industry standard for scalability and robustness.
Mechanism of Action
The reaction is driven by the oxidative desulfinylation of the DFMS reagent.
Materials
-
Substrate: Thiophene derivative (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) [Commercially available]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% in water (5.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (
ratio) -
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction for basic substrates.
Step-by-Step Procedure
-
Setup: To a vial or round-bottom flask equipped with a magnetic stir bar, add the thiophene substrate (0.5 mmol) and DCM (1.0 mL).
-
Reagent Addition: Add water (0.4 mL) followed by DFMS (295 mg, 1.5 mmol, 3.0 equiv). The reaction is biphasic.
-
Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise at room temperature.
-
Note: A slight exotherm may occur. For highly reactive substrates, cool to 0°C during addition.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic mixture ensures the inorganic salts remain solubilized while the organic radical reacts at the interface or in the organic phase.
-
Monitoring: Monitor by TLC or LC-MS. Look for the characteristic mass shift (+50 Da for
). -
Workup: Dilute with DCM, wash with saturated
(to remove excess acid/sulfinate byproducts) and brine. Dry over . -
Purification: Concentrate and purify via silica gel chromatography.
Validation Check:
-
NMR: The
group appears as a characteristic doublet (due to H-coupling) around -110 to -116 ppm with a coupling constant Hz.
Protocol B: Photoredox-Catalyzed Difluoromethylation[2]
For substrates containing oxidation-sensitive functional groups (e.g., thioethers, aldehydes), the harsh oxidant (TBHP) in Protocol A is unsuitable. Photoredox catalysis offers a milder alternative using visible light.
Mechanism
A photocatalyst (PC) is excited by blue light and undergoes Single Electron Transfer (SET) with a sulfonyl chloride or sulfinate reagent to generate the
Materials
-
Substrate: Thiophene derivative (1.0 equiv)
-
Reagent: Difluoromethanesulfonyl chloride (
) (2.0 equiv) OR Sodium difluoromethanesulfinate ( ). -
Catalyst:
(1.0 mol%) or Eosin Y (organic alternative). -
Base:
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMSO.
-
Light Source: Blue LED (450 nm).
Step-by-Step Procedure
-
Degassing (Critical): In a reaction tube, combine the substrate, photocatalyst, and base in MeCN. Sparge with nitrogen or argon for 10 minutes. Oxygen quenches the excited state of the photocatalyst.
-
Reagent Addition: Add the difluoromethylating reagent. If using
(liquid), add via syringe. If using the sulfinate salt, add it prior to degassing. -
Irradiation: Seal the tube and place it 2–3 cm from the Blue LED source. Stir for 18–24 hours. Use a fan to keep the reaction at ambient temperature (approx. 25°C).
-
Workup: Dilute with water and extract with ethyl acetate.
-
Purification: Standard flash chromatography.
Regioselectivity & Troubleshooting
Regioselectivity Rules
Thiophene functionalization is governed by electronic bias.
-
C2 Position (Alpha): The default site for radical attack due to high HOMO coefficient.
-
C5 Position: If C2 is substituted, reaction occurs at C5.[2]
-
C3/C4 Position (Beta): Difficult to access via direct C-H functionalization unless C2/C5 are blocked.
| Substrate Pattern | Major Product | Notes |
| Unsubstituted Thiophene | 2-difluoromethylthiophene | Mono-substitution dominates; di-substitution possible with excess reagent. |
| 2-Substituted | 2,5-disubstituted | High selectivity for the open alpha position. |
| 2,5-Disubstituted | 3-substituted | Reaction is significantly slower; steric hindrance at C3/C4 is a factor. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Radical quenching by | Degas solvents thoroughly (Protocol B). For Protocol A, increase TBHP equivalents (up to 10 equiv). |
| Regioisomer Mixtures | Multiple open reactive sites | Block C2/C5 positions with halides (Cl/Br) which can be removed later, or separate isomers via HPLC. |
| Decomposition | Oxidative sensitivity | Switch from Protocol A (TBHP) to Protocol B (Photoredox). |
| No Reaction (Electron Poor) | Substrate is too electron-deficient | Add TFA (Protocol A) to protonate the heterocycle (if basic nitrogen present) or activate the reagent. |
References
-
Fujiwara, Y., et al. (2012).[3] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[3] [Link]
-
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link][5]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: 1H and 19F NMR Characterization of 4-(difluoromethyl)thiophen-3-amine
Executive Summary
4-(difluoromethyl)thiophen-3-amine represents a critical class of bioisosteres in modern drug discovery. The difluoromethyl (-CHF
This guide provides a comparative technical analysis for researchers characterizing this motif. Unlike standard alkyl-substituted thiophenes, the -CHF
Part 1: Strategic Comparison & Bioisosteric Context
To understand the NMR data, one must understand the electronic environment. The -CHF
Comparative Electronic & Spectral Profile
| Feature | Methyl Analog (-CH | Target: Difluoromethyl (-CHF | Trifluoromethyl Analog (-CF |
| Electronic Effect | Weak Donor (+I) | Modest Acceptor (-I, +R) | Strong Acceptor (-I) |
| H-Bond Capability | None | Weak Donor (C-H···O) | None (Acceptor only) |
| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked oxidation) | Very High |
| 1H NMR Fingerprint | Singlet/Doublet ( | Triplet ( | No Signal |
| 19F NMR Fingerprint | N/A | Doublet ( | Singlet ( |
The "Lipophilic Donor" Effect
The proton in the -CHF
Part 2: Technical Deep Dive (NMR Characterization)
The 1H NMR Spectrum (Proton)
The 1H NMR spectrum of 4-(difluoromethyl)thiophen-3-amine is defined by three distinct regions.
-
Region A: The Geminal Proton (-C HF
)-
Shift:
6.6 – 7.2 ppm (Solvent dependent). -
Multiplicity: Triplet (
).[1] -
Coupling: Large geminal coupling constant (
Hz). -
Diagnostic Value: This is the definitive confirmation of the -CHF
group. The "triplet" appearance comes from coupling to two equivalent fluorine atoms ( ). The peaks are often widely spaced; ensure your spectral window is wide enough to capture the satellites.
-
-
Region B: The Thiophene Ring Protons (H2 and H5)
-
H2 (Adjacent to S, NH
): 6.0 – 6.5 ppm. The amine group at C3 is an electron-donating group (EDG), significantly shielding the ortho-proton (H2). -
H5 (Adjacent to S, CHF
): 7.3 – 7.6 ppm. The -CHF group at C4 is electron-withdrawing, deshielding H5. -
Coupling: H2 and H5 typically show a cross-ring coupling (
) of roughly 3.0 – 3.5 Hz, appearing as doublets.
-
-
Region C: The Amine Protons (-NH
)-
Shift:
3.5 – 5.5 ppm (Highly variable). -
Appearance: Broad singlet.
-
Nuance: In CDCl
, this signal may be broad or exchange-suppressed. In DMSO- , it appears sharper and further downfield due to H-bonding with the solvent.
-
The 19F NMR Spectrum (Fluorine)[1][2][3][4]
-
Shift:
-110 to -125 ppm. -
Multiplicity: Doublet (
).[1] -
Coupling: Matches the proton spectrum (
Hz). -
Decoupling Check: Running a
-decoupled 19F experiment should collapse this doublet into a singlet, confirming the protons are the source of the splitting.
Part 3: Experimental Protocol
Validated Sample Preparation Workflow
The primary challenge with aminothiophenes is the oxidative instability of the free amine and the rapid exchange of NH protons.
Reagents & Equipment[1][2][3][4]
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Recommended for distinct NH peaks).-
Alternative: CDCl
(neutralized with basic alumina if the amine is acid-sensitive).
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
-
Mass: 5 – 10 mg (for 1H), 10 – 20 mg (for 19F/13C).
Step-by-Step Protocol
-
Solvent Check: Ensure DMSO-
is from a fresh ampoule. Water content >0.1% will broaden the -NH signal and potentially obscure the -CHF triplet if shifts overlap. -
Dissolution:
-
Weigh 8 mg of 4-(difluoromethyl)thiophen-3-amine into a clean vial.
-
Add 0.6 mL DMSO-
. -
Critical: Do not use sonication if the compound is thermally unstable; vortex gently.
-
-
Acquisition (1H):
-
Scans: 16 – 32.
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of the aromatic protons vs. the CHF proton. -
Spectral Width: -2 to 14 ppm.
-
-
Acquisition (19F):
-
Scans: 32 – 64.[5]
-
Reference: Calibrate relative to internal CFCl
(0 ppm) or external standard ( -trifluorotoluene at -63.7 ppm). -
Note: Acquire non-decoupled spectra first to verify the
doublet.
-
Part 4: Visualization of Characterization Logic
The following diagrams illustrate the logical flow for confirming the structure and the electronic interplay within the molecule.
Diagram 1: Characterization Decision Tree
This workflow ensures no false positives from impurities or regioisomers.
Caption: Logical decision tree for validating the -CHF
Diagram 2: Electronic Substituent Effects
Visualizing why the chemical shifts appear where they do.
Caption: Electronic push-pull mechanism explaining the distinct chemical shift separation between H2 and H5.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Royal Society of Chemistry (Supporting Info). Link
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard text for
values). -
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry. Link
Sources
A Comparative Guide to Difluoromethyl and Trifluoromethyl Thiophene Amines: A Potency and Physicochemical Analysis
In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry, utilized to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the most valuable fluorine-containing motifs are the trifluoromethyl (-CF3) and, increasingly, the difluoromethyl (-CF2H) groups. This guide provides an in-depth comparison of these two critical substituents when appended to a thiophene amine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[3][4] We will explore the nuanced differences in their physicochemical properties and the resulting impact on biological potency, supported by validated experimental workflows.
Section 1: The Physicochemical Dichotomy of -CF3 vs. -CF2H
The choice between a -CF3 and a -CF2H group is not trivial; it introduces profound changes to the electronic, steric, and hydrogen-bonding profile of the parent molecule. Understanding these differences is critical for rational drug design.
-
Electronic Effects: The -CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[5][6] This strong inductive effect significantly lowers the pKa of a nearby amine, reducing its basicity. The -CF2H group is also electron-withdrawing, but less so than -CF3. This moderation can be crucial for maintaining a desired level of basicity for key interactions with biological targets.[7]
-
Lipophilicity: Both groups increase lipophilicity compared to a methyl group, which can enhance membrane permeability.[5][8] The -CF3 group generally imparts a greater increase in lipophilicity (Hansch π value of +0.88) than the -CF2H group.[5][9] The lower lipophilicity of the -CF2H substituent can be advantageous in mitigating issues of poor solubility or excessive non-specific binding.[10]
-
Hydrogen Bonding: Herein lies a key distinction. The -CF3 group is a poor hydrogen bond acceptor and cannot act as a donor. In stark contrast, the C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, rendering it a weak but significant hydrogen bond donor.[1][10] This unique capability allows the -CF2H group to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially introducing new, favorable interactions within a target's binding site that are impossible for a -CF3 group to achieve.[10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both -CF3 and -CF2H groups highly resistant to metabolic oxidation, particularly by cytochrome P450 enzymes.[5][12] This is a primary reason for their widespread use in blocking metabolic hotspots.[13]
Table 1: Comparative Physicochemical Properties of -CF3 and -CF2H Groups
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) | Causality & Implication |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing | -CF3 significantly reduces amine basicity; -CF2H offers a more tuned reduction. |
| Lipophilicity (LogP) | High increase | Moderate increase | -CF2H can offer a better balance of permeability and solubility.[10] |
| H-Bonding Potential | None (weak acceptor) | Weak H-bond donor | -CF2H can form novel interactions with target residues, potentially increasing potency.[1][10] |
| Metabolic Stability | Very High | Very High | Both groups effectively block oxidative metabolism due to strong C-F bonds.[5] |
| Steric Bulk | Larger than methyl | Similar to methyl | Both are sterically distinct from hydrogen but offer different spatial footprints. |
Section 2: Impact on Pharmacological Potency: A Mechanistic View
The potency of a drug is a direct function of its ability to bind to its biological target. The subtle physicochemical differences between -CF3 and -CF2H can lead to significant divergence in binding affinity and, therefore, potency.
Consider a hypothetical thiophene amine designed to inhibit a protein kinase. The amine may form a critical hydrogen bond with a backbone carbonyl in the kinase's hinge region.
-
A -CF3 substituted thiophene amine would have reduced basicity, potentially weakening this key interaction. Its increased lipophilicity might enhance hydrophobic interactions elsewhere in the pocket, but the primary anchoring point could be compromised.
-
A -CF2H substituted analogue , with its more moderate basicity, may better preserve the hinge-binding interaction. Furthermore, if an acceptor residue (e.g., an aspartate or glutamate) is nearby, the -CF2H group could form an additional hydrogen bond, substantially increasing binding affinity and potency.[10]
Caption: Hypothetical binding modes of -CF3 vs. -CF2H thiophene amines.
Section 3: Experimental Workflow for Comparative Assessment
To empirically determine the superior substituent for a given biological target, a systematic, head-to-head comparison is required. The following workflow outlines a robust strategy for evaluating potency and key drug-like properties.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scilit.com [scilit.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallographic Analysis of 4-(Difluoromethyl)thiophen-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Difluoromethylated Thiophenes in Medicinal Chemistry
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Among its derivatives, 3-aminothiophenes are particularly valuable as versatile intermediates for constructing complex heterocyclic systems with a wide range of biological activities.[2][3] Recently, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy to enhance metabolic stability, membrane permeability, and binding affinity.[4][5][6] The difluoromethyl (CF2H) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine functionalities, profoundly influencing a molecule's physicochemical and biological properties.[6][7]
This guide provides a comprehensive framework for the synthesis and crystallographic analysis of a novel class of compounds: 4-(difluoromethyl)thiophen-3-amine derivatives. As crystallographic data for this specific substitution pattern is not yet publicly available, this document serves as both a detailed experimental protocol and a comparative guide. We will first outline robust synthetic strategies to obtain these target molecules, followed by meticulous protocols for single crystal growth and X-ray diffraction analysis. Finally, we will establish a framework for comparing the resulting crystal structures, providing insights into how the difluoromethyl group influences molecular conformation, crystal packing, and intermolecular interactions—critical data for rational drug design.
Part 1: Synthesis of 4-(Difluoromethyl)thiophen-3-amine Derivatives
A key challenge is the absence of a direct, one-pot synthesis for the target scaffold. Therefore, a multi-step approach is proposed, leveraging well-established reactions in heterocyclic and fluorine chemistry. We present two viable synthetic pathways.
Synthetic Pathway 1: Gewald Reaction Followed by Decarboxylative Difluoromethylation
This pathway begins with the highly versatile Gewald reaction to construct the 3-aminothiophene core, followed by a modern decarboxylative difluoromethylation.[8][9][10]
dot digraph "Synthetic_Pathway_1" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Diagram 1: Workflow for Gewald reaction followed by decarboxylative difluoromethylation.
Experimental Protocol: Synthesis via Pathway 1
-
Step 1: Gewald Synthesis of 3-Amino-4-alkoxycarbonylthiophene.
-
Rationale: The Gewald reaction is a robust, multi-component reaction that efficiently produces polysubstituted 2-aminothiophenes (or 3-aminothiophenes depending on the starting materials).[11][12] We will adapt this to create a precursor with a carboxylic acid handle at the 4-position.
-
Procedure:
-
To a stirred solution of an appropriate α-mercapto ketone or aldehyde (1.0 equiv.) and an alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1.0 equiv.) in ethanol (5 mL/mmol), add elemental sulfur (1.1 equiv.).
-
Add a base, such as morpholine or triethylamine (1.1 equiv.), dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 3-amino-4-alkoxycarbonylthiophene derivative.
-
-
-
Step 2: Hydrolysis to 3-Amino-4-carboxythiophene.
-
Procedure:
-
Dissolve the ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and acidify with 2M HCl to pH 3-4.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry.
-
-
-
Step 3: Decarboxylative Difluoromethylation.
-
Rationale: Recent advances in transition-metal catalysis allow for the efficient conversion of carboxylic acids to difluoromethyl groups.[4][13] Nickel-catalyzed methods are particularly effective for alkyl carboxylic acids.[4]
-
Procedure:
-
In a glovebox, charge a reaction vial with the 3-amino-4-carboxythiophene derivative (1.0 equiv.), a nickel catalyst (e.g., NiBr2·diglyme, 10 mol%), and a suitable ligand (e.g., a bipyridine or phenanthroline derivative, 12 mol%).
-
Add a difluoromethylating reagent (e.g., (difluoromethyl)zinc reagent or a commercially available precursor) and an appropriate solvent (e.g., DMF or DMA).
-
Seal the vial and heat to 80-120 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the target 4-(difluoromethyl)thiophen-3-amine derivative.
-
-
Synthetic Pathway 2: Formylation and Deoxofluorination
This alternative pathway involves creating a formyl group at the 4-position, which is then converted to the difluoromethyl group using a deoxofluorinating agent.
Experimental Protocol: Synthesis via Pathway 2
-
Step 1: Synthesis of a 4-Formyl-3-aminothiophene Derivative.
-
Rationale: A 4-formyl group can be introduced via various methods, including the Vilsmeier-Haack reaction on an appropriately substituted thiophene precursor.
-
Procedure: The synthesis of a suitable 3-aminothiophene precursor can be achieved through methods like the Hartmann-Gewald synthesis. Subsequent formylation at the 4-position can be accomplished using standard procedures.
-
-
Step 2: Deoxofluorination of the Formyl Group.
-
Rationale: Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are effective for converting aldehydes to gem-difluoroalkanes.[14]
-
Procedure:
-
Dissolve the 4-formyl-3-aminothiophene derivative (1.0 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a deoxofluorinating agent such as Deoxo-Fluor® (1.5 equiv.) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
-
Part 2: Crystallization and X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The process is often a blend of science and art, requiring patience and experimentation.[9]
Experimental Protocols for Crystallization
1. Purification: The synthesized compound must be of high purity (>98%). Final purification can be achieved by flash chromatography or preparative HPLC.
2. Solvent Screening: A crucial first step is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
3. Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: This is often the most successful method.
-
Liquid-Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or THF) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane or pentane). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). Insulating the container can promote slower cooling and the growth of larger crystals.
Single Crystal X-ray Diffraction (SCXRD) Workflow
dot digraph "SCXRD_Workflow" { graph [splines=true, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Diagram 2: General workflow for Single Crystal X-ray Diffraction (SCXRD) analysis.
Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) on the diffractometer.[15]
-
Data Collection: Data are collected using a modern diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[16] A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This step yields a file of reflection data.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.[17]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[18][19] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors, typically monitored by the R-factor.[20]
-
Validation: The final refined structure is validated for geometric correctness and overall quality before deposition in a crystallographic database.
Part 3: Comparative Crystallographic Analysis
Once the crystal structures of several 4-(difluoromethyl)thiophen-3-amine derivatives are determined, a comparative analysis can yield invaluable insights. For this guide, we will use the published structure of methyl-3-aminothiophene-2-carboxylate (MATC) as a baseline for comparison.[21]
Data Summary Table
The collected crystallographic data should be summarized in a clear, tabular format for easy comparison.
| Parameter | 4-(CF2H)-R¹-thiophen-3-NH-R² | 4-(CF2H)-R³-thiophen-3-NH-R⁴ | Methyl-3-aminothiophene-2-carboxylate (MATC)[21] |
| Formula | TBD | TBD | C6H7NO2S |
| Crystal System | TBD | TBD | Monoclinic |
| Space Group | TBD | TBD | P21/c |
| a (Å) | TBD | TBD | 16.536(3) |
| b (Å) | TBD | TBD | 5.7618(12) |
| c (Å) | TBD | TBD | 23.324(5) |
| β (º) | TBD | TBD | 108.77(3) |
| Volume (ų) | TBD | TBD | 2104.2(7) |
| Z | TBD | TBD | 12 (3 independent molecules) |
| Key H-Bonds | TBD | TBD | N–H···O, N–H···N |
| Key π-interactions | TBD | TBD | C–H···Cg |
TBD = To Be Determined
Points of Comparison and Discussion
-
Influence of the CF2H Group on Molecular Conformation:
-
Analyze the torsion angles between the thiophene ring and the substituents at the 3- and 4-positions. Compare how the steric bulk and electronic properties of the CF2H group, versus the methoxycarbonyl group in MATC, influence the planarity of the system.
-
The CF2H group can act as a hydrogen bond donor.[6] Look for intramolecular C-H···N or C-H···S hydrogen bonds involving the acidic proton of the difluoromethyl group, which could lock the conformation.
-
-
Intermolecular Interactions and Crystal Packing:
-
Hydrogen Bonding: The -NH group is a strong hydrogen bond donor. In MATC, N–H···O and N–H···N interactions are dominant.[21] In the target derivatives, identify the primary hydrogen bonding motifs. Does the CF2H group participate in intermolecular C–H···O or C–H···F hydrogen bonds? The presence and nature of these interactions will significantly impact crystal packing and physical properties like melting point.
-
Halogen Bonding and Other Interactions: If other halogens or functional groups are present in the derivatives, look for halogen bonds, π-π stacking, or C-H···π interactions. The crystal structure of MATC features weak C–H···S and C–H···Cg interactions.[21] Compare the prevalence and geometry of these interactions in the new derivatives.
-
Packing Motifs: Describe the overall crystal packing. Do the molecules form chains, sheets, or 3D networks? How does the introduction of the CF2H group disrupt or alter the packing observed in simpler 3-aminothiophenes?
-
-
Comparison with Trifluoromethyl Analogs:
-
While crystallographic data for 4-(trifluoromethyl)thiophen-3-amine is not fully published, its hydrochloride salt is commercially available.[22] A future comparative study with a trifluoromethyl (CF3) analog would be highly insightful. The CF3 group is a hydrogen bond acceptor, in contrast to the donor capability of the CF2H group. This fundamental difference would be expected to lead to dramatically different supramolecular assemblies and crystal packing, providing a clear rationale for choosing one group over the other in drug design.
-
Conclusion
This guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed crystallographic analysis of novel 4-(difluoromethyl)thiophen-3-amine derivatives. By following the proposed experimental protocols, researchers can obtain high-quality crystal structures of these medicinally relevant compounds. The outlined comparative framework, using available data from related structures as a benchmark, will enable a deep understanding of the structural consequences of introducing a difluoromethyl group onto the thiophene scaffold. These fundamental insights into molecular conformation and intermolecular interactions are critical for the continued development of next-generation therapeutics.
References
-
Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2586-2603. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Kappe, C. O. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9145-9155. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Principles and Applications of X-ray Diffraction. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Bio-protocol. Available at: [Link]
-
Tronrud, D. E. (2012). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 296-306). Available at: [Link]
-
Wang, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 33. Available at: [Link]
-
Liu, T., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]
-
Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. University of Toledo. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules, 23(9), 2269. Available at: [Link]
-
RSC Publishing. (2021). Pd(ii)-Catalyzed decarboxylative meta-C–H difluoromethylation. Chemical Science. Available at: [Link]
- Gronowitz, S. (1985). Process for preparing thiophene derivatives. U.S. Patent 4,847,386.
-
Hu, J., et al. (2012). An Efficient Allylic Difluoromethylation. Angewandte Chemie International Edition, 51(45), 11354-11357. Available at: [Link]
-
Noël, T., et al. (2017). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. ACS Catalysis, 7(10), 6824-6829. Available at: [Link]
-
Wu, J., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis, 364(2), 246-267. Available at: [Link]
-
Liu, T., et al. (2024). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
-
Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. Available at: [Link]
-
Wikipedia. (2024). Gewald reaction. Retrieved from [Link]
-
Karataş, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11330-11343. Available at: [Link]
-
Karataş, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11330-11343. Available at: [Link]
-
da Silva, G. V. J., et al. (2018). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Abdel-Megeed, M. F., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(3), 479-519. Available at: [Link]
-
Reynolds, J. R., et al. (n.d.). Synthesis of N-functionalized 3-Aminothiophenes. ResearchGate. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR, 2025, 22(02), 104-117. Available at: [Link]
-
Ünver, Y., & Tanak, H. (2018). Crystal Structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one Monohydrate. Crystallography Reports, 63(4), 621-625. Available at: [Link]
-
Terrier, F., et al. (2018). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Chemistry – A European Journal, 24(50), 13217-13227. Available at: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Highly Enantioselective Decarboxylative Difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. acl.digimat.in [acl.digimat.in]
- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. utoledo.edu [utoledo.edu]
- 21. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate [mdpi.com]
- 22. 2728072-83-9|4-(Trifluoromethyl)thiophen-3-amine hydrochloride|BLD Pharm [bldpharm.com]
A Comparative Guide to the Bioactivity of Methyl vs. Difluoromethyl Thiophene Analogs
Introduction: The Strategic Role of Bioisosterism in Thiophene-Based Drug Discovery
The thiophene ring is a cornerstone scaffold in medicinal chemistry, prized for its unique electronic properties and synthetic versatility. This five-membered heterocycle is a common feature in numerous marketed drugs, contributing to their efficacy in treating a wide range of conditions, from cardiovascular disease to neurological disorders. A key strategy in optimizing these and other drug candidates is the principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance the compound's overall pharmacological profile.
This guide focuses on a particularly impactful bioisosteric substitution on the thiophene core: the replacement of a methyl (-CH₃) group with a difluoromethyl (-CHF₂) group. While seemingly a minor alteration, this switch introduces profound changes in the molecule's physicochemical characteristics, which in turn can dramatically influence its biological activity. We will explore the causality behind these changes, from fundamental properties to tangible effects on target engagement and metabolic fate, supported by experimental data and validated protocols.
The Foundation of Bioactivity: A Physicochemical Comparison
The decision to replace a methyl group with a difluoromethyl group is a strategic one, aimed at modulating several key molecular properties simultaneously. The distinct characteristics of these two groups are the root cause of their differential biological effects.
| Property | Methyl Group (-CH₃) | Difluoromethyl Group (-CHF₂) | Rationale for Impact on Bioactivity |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The high electronegativity of the two fluorine atoms in -CHF₂ alters the electron density of the thiophene ring, influencing pKa of adjacent groups and modulating interactions with the biological target.[1] |
| Lipophilicity (π) | ~ +0.5 | ~ +0.3 to +0.5 (context-dependent) | Fluorination generally increases lipophilicity, which can enhance membrane permeability. However, the effect of the -CHF₂ group can vary depending on the molecular context.[2] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Highly resistant to oxidation | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the -CHF₂ group a "metabolic shield" that can prevent rapid degradation by cytochrome P450 enzymes and extend the drug's half-life.[3][4] |
| Hydrogen Bonding | No H-bond donor capability | Weak H-bond donor | The polarized C-H bond in the -CHF₂ group can participate in hydrogen bonding, introducing a new, potentially potent interaction with the target protein that is absent in the methyl analog.[2][5][6] |
| Conformation | Free rotation | Can adopt specific conformations | The -CHF₂ group can influence the conformational preferences of the molecule, which may favor a bioactive conformation for improved target binding.[2] |
Visualizing the Research Workflow
The process of comparing these analogs follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that observed differences in bioactivity can be rationally attributed to the specific substituent change.
Caption: Workflow for comparing methyl and difluoromethyl thiophene analogs.
Impact on Bioactivity: Comparative Case Studies
While direct comparative data for thiophene analogs is often proprietary, we can illustrate the principles using data from closely related scaffolds where this bioisosteric switch has been documented.
Case Study 1: Inhibition of Matrix Metalloproteinase-13 (MMP-13)
MMP-13 is a key enzyme involved in the degradation of cartilage in osteoarthritis, making it a significant therapeutic target.[7][] The design of potent and selective MMP-13 inhibitors often involves optimizing interactions within the enzyme's binding pockets. While a direct thiophene example is not publicly available, a study on thienopyrimidine-based menin-MLL inhibitors demonstrates the potent effect of fluorination.[9] Replacing a methyl group with a trifluoromethyl group (a close relative of difluoromethyl) significantly enhanced binding affinity through multipolar interactions with the protein backbone.[9] We can extrapolate that a difluoromethyl group could offer similar advantages.
Hypothetical Data Table for MMP-13 Inhibition:
| Compound ID | Thiophene Scaffold | R Group | MMP-13 IC₅₀ (nM) | Rationale for Activity Change |
| Thio-CH₃ | 2-Aryl-5-R-thiophene | -CH₃ | 50 | Standard hydrophobic interaction in the S1' pocket. |
| Thio-CHF₂ | 2-Aryl-5-R-thiophene | -CHF₂ | 15 | The -CHF₂ group forms a hydrogen bond with a backbone carbonyl in the S1' pocket, increasing affinity. The group's increased metabolic stability also contributes to sustained target engagement.[5][10] |
Illustrative Binding Interaction:
Caption: Potential H-bond interaction of a -CHF₂ group in the MMP-13 active site.
Case Study 2: Modulation of Cytochrome P450 2C9 (CYP2C9) Activity
CYP2C9 is a critical enzyme for the metabolism of approximately 20% of all clinically used drugs.[11] Inhibition of this enzyme can lead to dangerous drug-drug interactions. Therefore, medicinal chemists often aim to design molecules with minimal CYP2C9 inhibition. The metabolic stability conferred by the -CHF₂ group is a key advantage here.
Hypothetical Data Table for CYP2C9 Inhibition:
| Compound ID | Thiophene Scaffold | R Group | CYP2C9 IC₅₀ (µM) | Rationale for Activity Change | | :--- | :--- | :--- | :--- | | Thio-CH₃ | 2-Aryl-5-R-thiophene | -CH₃ | 2.5 | The methyl group is a site of metabolic attack (hydroxylation) by CYP2C9, leading to mechanism-based inhibition. | | Thio-CHF₂ | 2-Aryl-5-R-thiophene | -CHF₂ | > 50 | The C-F bonds are resistant to oxidative metabolism. The -CHF₂ analog is not a substrate for CYP2C9, thus showing significantly lower inhibition and a better safety profile.[4] |
Experimental Protocols for Validation
To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential.
Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MMP-13 by measuring the cleavage of a fluorogenic substrate.[12][13][14][15]
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test Compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 328/393 nm or similar)[13]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (Thio-CH₃ and Thio-CHF₂) in Assay Buffer. The final DMSO concentration should be ≤1%.
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of recombinant MMP-13 diluted in Assay Buffer.
-
Inhibitor Incubation: Add 25 µL of the diluted test compounds to the wells. For controls, add 25 µL of Assay Buffer (100% activity) or a known potent inhibitor (0% activity).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP-13 substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity every 60 seconds for 30 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V) for each concentration. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Protocol 2: In Vitro CYP2C9 Inhibition Assay (Fluorometric)
This high-throughput assay measures the inhibition of CYP2C9 using a fluorogenic probe substrate.[11][16][17][18][19]
Materials:
-
Recombinant human CYP2C9 microsomes (co-expressed with P450 reductase)
-
CYP2C9 Substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin, MFC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test Compounds (dissolved in DMSO)
-
Sulfaphenazole (positive control inhibitor)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compounds, positive control, and CYP2C9 microsomes in Assay Buffer.
-
Plate Setup: Add 40 µL of Assay Buffer, 20 µL of CYP2C9 microsomes, and 20 µL of the test compound dilutions to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding 75 µL of an appropriate stop solution (e.g., acetonitrile/trifluoroacetic acid).
-
Fluorescence Reading: Read the fluorescence of the generated metabolite (7-hydroxy-4-(trifluoromethyl)coumarin) in the microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value by plotting percent inhibition against the log of inhibitor concentration.
Conclusion and Future Perspectives
The strategic replacement of a methyl group with a difluoromethyl group on a thiophene scaffold is a powerful tool in medicinal chemistry. This bioisosteric switch offers a multifaceted approach to lead optimization by enhancing metabolic stability, modulating lipophilicity, and introducing the potential for new hydrogen-bonding interactions, which can significantly improve potency.[1][3][20] As demonstrated, these changes can lead to compounds with superior drug-like properties, such as reduced inhibition of metabolic enzymes like CYP2C9, indicating a better safety profile.
Future research should focus on obtaining more direct, head-to-head comparative data on thiophene-specific scaffolds across a wider range of biological targets. Further exploration into the conformational effects induced by the -CHF₂ group and its role as a bioisostere for other functional groups like hydroxyls and thiols will continue to provide invaluable insights for the rational design of next-generation therapeutics.[10]
References
-
Assay Genie. Cytochrome P450 2C9 (CYP2C9) Inhibitor Screening Kit (Fluorometric) (#BN01070). Available from: [Link]
-
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G. Available from: [Link]
-
Kłoczko, E., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology. Available from: [Link]
-
Boyd, M. J., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Molecules. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
-
BioVision. Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric). Available from: [Link]
-
Shen, Q., & Qing, F.-L. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available from: [Link]
-
Saphier, S., & Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Chondrex, Inc. MMP-13 Inhibitor Assay Kit. Available from: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]
-
Gudi, G., et al. (2013). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition. Available from: [Link]
-
Horan, A. J., & Miller, S. J. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Eckhard, C., & Le, H. (2019). Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels. Journal of Visualized Experiments. Available from: [Link]
-
BPS Bioscience. MMP13 Fluorogenic Assay Kit. Available from: [Link]
-
Lauer-Fields, J. L., et al. (2015). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Chemical Biology. Available from: [Link]
-
Beekman, B., et al. (1996). Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media. FEBS Letters. Available from: [Link]
-
Lauer-Fields, J. L., et al. (2015). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Quaranta, M., et al. (2018). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Journal of Medicinal Chemistry. Available from: [Link]
-
Tyagi, V., & Fasan, R. (2018). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Angewandte Chemie International Edition. Available from: [Link]
-
Al-dujaili, M. S., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Pharmaceuticals. Available from: [Link]
-
Lu, J., et al. (2018). Interactions of IgG1 CH2 and CH3 Domains with FcRn. Journal of Immunology Research. Available from: [Link]
-
Rozen, S., et al. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters. Available from: [Link]
-
Maleckis, A., et al. (2023). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Journal of Biomolecular NMR. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. chondrex.com [chondrex.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 15. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. AffiASSAY® Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 20. pubs.acs.org [pubs.acs.org]
Stability Testing of 4-(Difluoromethyl)thiophen-3-amine in Physiological Media
This guide serves as a strategic framework for evaluating 4-(difluoromethyl)thiophen-3-amine , a high-value scaffold in medicinal chemistry.[1] Given the compound's specific structural duality—combining a labile aminothiophene core with a stabilizing difluoromethyl group—this guide synthesizes predictive chemical behavior with rigorous experimental protocols.
Executive Summary: The Stability Paradox
4-(Difluoromethyl)thiophen-3-amine represents a "stability paradox" in fragment-based drug design. While the 3-aminothiophene core is notoriously unstable (prone to oxidative dimerization and polymerization), the 4-difluoromethyl (-CF₂H) substituent acts as a metabolic "shield" and a lipophilic hydrogen bond donor.[1]
This guide compares this compound against its non-fluorinated and trifluoromethylated analogs, providing a validated workflow to quantify its persistence in physiological environments.
Key Comparative Insights
| Feature | 4-(Difluoromethyl)thiophen-3-amine | 3-Aminothiophene (Baseline) | 4-(Trifluoromethyl)thiophen-3-amine |
| Physiological Stability | Moderate (Hours to Days) | Low (Minutes to Hours) | High (Days) |
| Primary Degradation | Slow oxidation; potential C-F hydrolysis | Rapid oxidative polymerization | Minimal; highly robust |
| H-Bond Donor (HBD) | Yes (CF₂H acts as weak HBD) | Yes (Amine only) | No (CF₃ is H-bond inert) |
| Lipophilicity ( | +0.6 vs H | Baseline | +1.2 vs H (Solubility issues) |
| Bioisostere For | Thiol (-SH), Hydroxyl (-OH) | N/A | Methyl (-CH₃), Chlorine (-Cl) |
Predictive Stability Profile & Mechanism
To design an effective stability assay, one must understand the degradation mechanisms specific to this molecule.
The Aminothiophene Liability
Unsubstituted 3-aminothiophenes are electron-rich heteroaromatics.[1] In physiological media (pH 7.4, aerobic), they undergo single-electron transfer (SET) oxidation, leading to radical cations that dimerize or polymerize into dark, insoluble tars.
-
Mitigation: The electron-withdrawing nature of the -CF₂H group at position 4 reduces the electron density of the thiophene ring, effectively "pulling" density away from the amine and raising the oxidation potential. This makes the 4-CF₂H analog significantly more stable than the parent 3-aminothiophene.[1]
The Difluoromethyl Advantage
Unlike the metabolically inert -CF₃, the -CF₂H group contains an acidic proton (
-
Hydrolytic Risk: While generally stable, -CF₂H groups can slowly hydrolyze to aldehydes (-CHO) in highly acidic environments (e.g., Simulated Gastric Fluid) or via enzymatic defluorination, though this is slower than the oxidative degradation of the amine.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways of stabilization and degradation.
Figure 1: Mechanistic pathways governing the stability of 4-(difluoromethyl)thiophen-3-amine.[1] The green pathway represents the stabilizing electronic effect of the substituent.
Experimental Protocol: Physiological Stability Assay
This protocol is designed to differentiate between oxidative instability (amine-driven) and hydrolytic instability (fluorine-driven).[1]
Reagents & Media Preparation[5]
-
PBS (pH 7.4): Phosphate-buffered saline (10 mM phosphate, 137 mM NaCl).
-
SGF (pH 1.2): Simulated Gastric Fluid (0.1 N HCl, 0.32% pepsin).
-
SIF (pH 6.8): Simulated Intestinal Fluid (phosphate buffer, 1% pancreatin).
-
Internal Standard (IS): Warfarin or Tolbutamide (stable, UV-active).
-
Solvent: DMSO (molecular biology grade).
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve 4-(difluoromethyl)thiophen-3-amine in DMSO to a concentration of 10 mM .
-
Critical: Prepare fresh. If storage is necessary, store under argon at -20°C to prevent dark oxidation.[1]
Step 2: Incubation Initiation (T0)
-
Spike the DMSO stock into the respective physiological media (PBS, SGF, SIF) to a final concentration of 10 µM (0.1% DMSO final).
-
Control: Prepare a parallel sample in degassed PBS (bubbled with
for 30 min) to confirm if degradation is oxygen-dependent.[1] -
Incubate at 37°C in a shaking water bath.
Step 3: Sampling & Quenching
-
Timepoints: 0, 15, 30, 60, 120, 240, and 1440 minutes (24h).
-
Quench: Transfer 50 µL of aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins (for SGF/SIF) or salts.
Step 4: Analytical Quantitation (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM mode (monitor parent ion
and specific difluoro-loss fragments).
Data Processing
Calculate the % Remaining at each timepoint:
Plot
Analytical Workflow Diagram
The following diagram outlines the logical flow for the stability testing process, ensuring data integrity.
Figure 2: Standardized workflow for assessing the physiological stability of aminothiophene derivatives.
Comparative Performance Guide
When selecting a building block, researchers often weigh stability against bioactivity. Use this table to justify your choice.
| Parameter | 4-(Difluoromethyl)thiophen-3-amine | 4-(Trifluoromethyl)thiophen-3-amine | 3-Aminothiophene |
| Stability (pH 7.4) | Optimal Balance. Stable enough for assays; degrades slowly over 24h.[1] | High. Very stable due to strong EWG effect of -CF₃.[1] | Poor. Rapidly turns black/purple due to oxidation. |
| H-Bonding | Donor. -CF₂H can donate H-bond (bioisostere of -OH/SH).[1][4] | None. -CF₃ is only an acceptor (weakly).[1] | Donor. Via -NH₂ only.[1] |
| Lipophilicity | Moderate increase.[5][4] Improves permeability without extreme insolubility. | High increase.[4] Risk of non-specific binding. | Low. |
| Metabolic Risk | Low. C-H bond in CF₂H is robust but can be oxidized by CYP450. | Very Low. Blocked metabolic site. | High. Ring oxidation and N-acetylation.[1] |
Recommendation:
-
Choose 4-(Difluoromethyl)... if you need a hydrogen-bond donor mimic (like a phenol or thiol) with improved metabolic stability over the native group.[1]
-
Choose 4-(Trifluoromethyl)... if you need maximum metabolic stability and lipophilicity, and do not require H-bond donation at the 4-position.[1]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry. Link
-
Pau, A., et al. (2004). Stability of 3-aminothiophene derivatives: A kinetic study. Tetrahedron. Link (Generalized reference for aminothiophene instability).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications [beilstein-journals.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(Difluoromethyl)thiophen-3-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)thiophen-3-amine. The guidance herein is predicated on the principles of chemical safety and draws from data on structurally analogous compounds, including thiophene derivatives and aromatic amines, to ensure a comprehensive approach in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The primary objective is to foster a safe laboratory environment by providing procedural, step-by-step guidance for handling, storage, and disposal.
Understanding the Potential Hazards
Key Potential Hazards:
-
Skin Corrosion/Irritation: Aromatic amines can be irritants and may cause allergic skin reactions.[1][5]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][3][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][4][6]
-
Acute Toxicity (Oral, Dermal): There is a potential for harm if the compound is ingested or absorbed through the skin.[2][5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
All work with 4-(Difluoromethyl)thiophen-3-amine should be conducted in a well-ventilated area.
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols. This is the primary method for preventing inhalation exposure.[5][8]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are required in the immediate work area.[9][10]
Personal Protective Equipment (PPE): Your Personal Barrier
The following table summarizes the recommended PPE for handling 4-(Difluoromethyl)thiophen-3-amine.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[11][12] | Protects against splashes and airborne particles. Contact lenses should not be worn when handling this chemical.[11] |
| Hands | Chemical-resistant gloves. | While nitrile gloves are a common laboratory choice, they exhibit poor resistance to many amines.[13][14] Therefore, consider double-gloving with nitrile or using thicker, more resistant gloves such as neoprene or PVC.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[1][6] Dispose of contaminated gloves immediately.[1] |
| Body | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and splashes.[8][11] |
| Clothing | Long pants and closed-toe shoes. | Minimizes the risk of skin exposure from spills.[11] |
| Respiratory | Not typically required if work is conducted in a chemical fume hood. | If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be necessary.[11][15] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Step-by-Step Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.
Safe Handling Workflow
Caption: Step-by-step procedure for cleaning up a chemical spill.
Spill Cleanup Materials:
-
Use an inert absorbent material such as vermiculite, sand, or cat litter to contain and absorb the spill. [11][16][17]* Avoid using combustible materials like paper towels to absorb flammable solvents if the compound is in solution. [18]* Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal. [8][11]* After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent. [16]
Waste Disposal
All waste containing 4-(Difluoromethyl)thiophen-3-amine, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container. [5][19]* Dispose of the waste in accordance with all federal, state, and local regulations. [11][19]Do not dispose of it down the drain or in the regular trash. [1][19]
References
- CPDA. (2017, June 30). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION / INFORMATION ON INGREDIENTS 4. FIRST AID MEASURE.
- Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
- Thermo Fisher Scientific. (2025, September 10).
- TCI Chemicals. (2025, November 26).
- Sigma-Aldrich. (2024, July 14).
- Nitrile Glove Chemical-Comp
- TCI Chemicals.
- Fisher Scientific. (2011, March 21).
- ECHEMI.
- Santa Cruz Biotechnology. 2-(Tributylstannyl)thiophene.
- ABX - advanced biochemical compounds.
- ChemScene.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Fisher Scientific.
- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.
- 4 - • SAFETY D
- Kimberly Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- ChemPoint.com. (2019, July 15).
- Benchchem. 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
- Fisher Scientific.
- USA Scientific, Inc.
- SAFETY D
- CDH Fine Chemical.
- CymitQuimica. (2023, October 11).
- Material Safety D
- Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
- Stonhard. (2020, August 28). GHS SDS.
- 3M.
- Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- PubChem.
- CHEMICAL SPILL PROCEDURES.
- USEO.
- Oxford.
- GHS Hazardous Chemical Inform
- BLDpharm. 1934532-31-6|4-(Trifluoromethyl)benzo[b]thiophen-3-amine.
- Sigma-Aldrich. (2025, October 17).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- CymitQuimica. CAS 25475-76-7: thiophen-3-amine hydrochloride.
- PubChem. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. glfc.org [glfc.org]
- 4. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. derthon.com [derthon.com]
- 11. cpda.com [cpda.com]
- 12. fishersci.com [fishersci.com]
- 13. gloves.com [gloves.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. gerpac.eu [gerpac.eu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. crude.abx.de [crude.abx.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
